molecular formula C15H17NO5 B11213949 5-{[(2-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

5-{[(2-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B11213949
M. Wt: 291.30 g/mol
InChI Key: UWFHXHPMVRCALT-UHFFFAOYSA-N
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Description

5-{[(2-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with an appropriate amine and aldehyde. Meldrum’s acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis due to its acidity and steric rigidity . The reaction conditions often include the use of a solvent such as methanol and a catalyst to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-{[(2-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(2-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets through its functional groups. The ethoxyphenyl group can participate in various chemical interactions, while the dioxane ring provides stability and rigidity to the molecule. These interactions can affect biological pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

5-[(2-ethoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C15H17NO5/c1-4-19-12-8-6-5-7-11(12)16-9-10-13(17)20-15(2,3)21-14(10)18/h5-9,16H,4H2,1-3H3

InChI Key

UWFHXHPMVRCALT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC=C2C(=O)OC(OC2=O)(C)C

Origin of Product

United States

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